
p-Methyl cyclopropyl fentanyl hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Methyl cyclopropyl fentanyl hydrochloride: is a synthetic opioid analog of fentanyl. It is categorized as an opioid and is known for its potent analgesic properties. This compound is regulated as a Schedule I substance in the United States, indicating its high potential for abuse and lack of accepted medical use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl cyclopropyl fentanyl hydrochloride typically involves a multi-step process. The general strategy includes the following steps :
Formation of 4-anilinopiperidine (4-ANPP): This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-ANPP is then reacted with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Cyclopropanecarboxamide Formation: The final step involves reacting the intermediate with cyclopropanecarboxylic acid chloride to form p-Methyl cyclopropyl fentanyl, which is then converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding transformations and efficient purification techniques to ensure the production of high-purity compounds .
化学反应分析
Types of Reactions: p-Methyl cyclopropyl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Halogenation using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
科学研究应用
p-Methyl cyclopropyl fentanyl hydrochloride has several scientific research applications, including:
Forensic Chemistry: Used as an analytical reference standard for the identification and quantification of fentanyl analogs in forensic samples.
Pharmacological Studies: Investigated for its binding affinity and activity at opioid receptors, contributing to the understanding of opioid receptor interactions.
Toxicology: Studied for its metabolic pathways and toxicological effects to assess its impact on human health.
作用机制
The mechanism of action of p-Methyl cyclopropyl fentanyl hydrochloride involves its interaction with the mu-opioid receptor. Upon binding to this receptor, it mimics the effects of endogenous opioids, leading to analgesia, sedation, and euphoria. The compound’s high potency is attributed to its strong binding affinity and activation of the opioid receptor pathways .
相似化合物的比较
- meta-Methyl cyclopropyl fentanyl hydrochloride
- 3-Methylcrotonylfentanyl
- Furanylbenzylfentanyl
- 4-Fluorocyclopropylbenzylfentanyl
Comparison: p-Methyl cyclopropyl fentanyl hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Compared to other fentanyl analogs, it has a different metabolic profile and potency, making it a valuable compound for research and forensic applications .
属性
CAS 编号 |
2749910-43-6 |
|---|---|
分子式 |
C24H31ClN2O |
分子量 |
399.0 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O.ClH/c1-19-7-11-22(12-8-19)26(24(27)21-9-10-21)23-14-17-25(18-15-23)16-13-20-5-3-2-4-6-20;/h2-8,11-12,21,23H,9-10,13-18H2,1H3;1H |
InChI 键 |
BARBVVDSFCJUEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


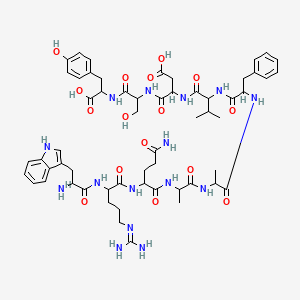
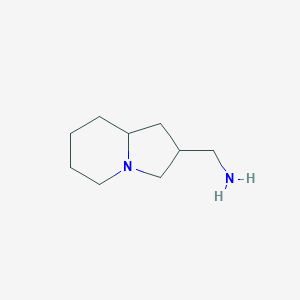

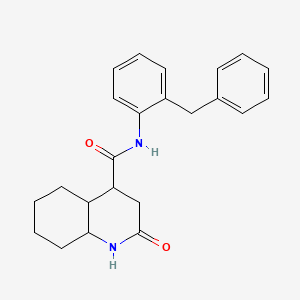

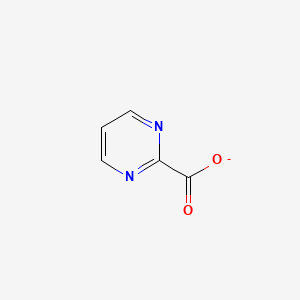

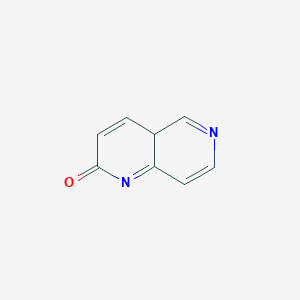
![3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B12357747.png)
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-](/img/structure/B12357760.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride](/img/structure/B12357767.png)
![2,17-Diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6,8,10,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B12357773.png)
![N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methylpyrazolidin-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12357778.png)

